molecular formula C13H16N2O2 B1320963 3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one CAS No. 77211-58-6

3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Numéro de catalogue B1320963
Numéro CAS: 77211-58-6
Poids moléculaire: 232.28 g/mol
Clé InChI: ZBIRMOGNCYIDGT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one” is a chemical compound with the molecular formula C13H16N2O2 . It has been studied for its potential therapeutic applications .


Synthesis Analysis

The synthesis of 2,8-diazaspiro[4.5]decan-1-one derivatives, including “3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one”, involves the introduction of spirocyclic scaffolds based on selective TYK2 inhibitors . This process led to the discovery of a superior derivative compound .


Molecular Structure Analysis

The molecular structure of “3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one” is characterized by a spirocyclic scaffold . This structure contributes to its potential as a potent inhibitor .


Chemical Reactions Analysis

“3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one” and its derivatives have been found to exhibit inhibitory activity against RIPK1 . This activity is significant in the context of necroptosis, a form of programmed cell death .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one” are characterized by its molecular formula C13H16N2O2 . More detailed information about its properties can be found in chemical databases .

Applications De Recherche Scientifique

  • Chemical Synthesis and Structure Analysis : Chiaroni et al. (2000) investigated the synthesis of derivatives of 5-oxa-2,6-diazaspiro compounds via a [3+2] 1,3-cycloaddition reaction, highlighting the unique envelope conformations of isoxazolidine rings in these compounds (Chiaroni, Riche, Rigolet, Mélot, & Vebrel, 2000). Similarly, Wang et al. (2011) synthesized and determined the crystal structure of a related compound, providing insights into its molecular structure, which includes a planar furan ring and a chair conformation cyclohexane ring (Wang, Zong-Chen, Xu, Bing-rong, Cheng, Jing-li, Yu, Chuan-ming, & Zhao, Jin-Hao, 2011).

  • Biological and Medicinal Chemistry : Kumar et al. (2010) synthesized a series of enantiomerically pure spiroisoxazolidines derived from 1-oxa-2,7-diazaspiro compounds, finding that one of them exhibited significant activity against Mycobacterium tuberculosis (Kumar, Perumal, Shetty, Yogeeswari, & Sriram, 2010). In another study, Wang et al. (2015) synthesized 3-aryl-1-oxa-2,8-diazaspiro derivatives as inhibitors against protein tyrosine phosphatase 1B, identifying a compound with moderate inhibitory activity, suggesting its potential as a lead compound for inhibitor design (Wang, Chen, Gao, Sheng, Li, Li, & Feng, 2015).

  • Pharmacological Evaluation : Czopek et al. (2016) synthesized new spirohydantoin derivatives and evaluated their affinity towards various receptors and transporters, finding significant affinity for certain serotonin receptors (Czopek, Zagórska, Kołaczkowski, Bucki, Gryzło, Rychtyk, Pawlowsk, Siwek, Satała, Bojarski, Kubacka, & Filipek, 2016).

  • Antiviral Activity : Apaydın et al. (2019) synthesized 1-thia-4-azaspiro[4.5]decan-3-one derivatives and evaluated their activity against human coronavirus and influenza virus, identifying compounds that inhibited coronavirus replication (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019).

  • Chronic Kidney Disease Treatment : Kato et al. (2014) identified 1-oxa-4,9-diazaspiro-based trisubstituted ureas as potent soluble epoxide hydrolase inhibitors, presenting them as orally active agents for treating chronic kidney diseases (Kato, Fuchi, Nishimura, Watanabe, Yagi, Nakadera, Higashi, Yamada, Aoki, & Kigoshi, 2014).

Orientations Futures

The future directions for the study of “3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one” and its derivatives include further structural optimization . This could lead to the discovery of more potent inhibitors and potential therapeutic applications .

Propriétés

IUPAC Name

3-phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-12-15(11-4-2-1-3-5-11)10-13(17-12)6-8-14-9-7-13/h1-5,14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIRMOGNCYIDGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CN(C(=O)O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Synthesis routes and methods I

Procedure details

A mixture of 3.4 g 3-phenyl-8-carbobenzyloxy-1-oxa-3,8-diazaspiro[4.5]decan-2-one, 50 ml ethanol and 0.4 g, 10% palladium on carbon is hydrogenated at room temperature and 60 psi for 6 hours. Filtration and removal of solvent affords 2.45 g 3-phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one, a pasty solid; m/e=232 (M+).
Name
3-phenyl-8-carbobenzyloxy-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(OCc1ccccc1)N1CCC2(CC1)CN(c1ccccc1)C(=O)O2
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Reactant of Route 2
Reactant of Route 2
3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Reactant of Route 3
Reactant of Route 3
3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Reactant of Route 4
Reactant of Route 4
3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Reactant of Route 5
3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Reactant of Route 6
3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.